![molecular formula C17H20N2O3S2 B2545062 5-ethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941890-95-5](/img/structure/B2545062.png)
5-ethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule’s structure is characterized by a thiophene ring, a sulfonamide group, and a pyrrolidine ring.
Molecular Structure Analysis
The molecule’s structure is characterized by a thiophene ring, a sulfonamide group, and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The five-membered pyrrolidine ring within this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine derivatives due to several key features:
Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The compound’s steric factors significantly influence biological activity, and structure-activity relationships (SAR) play a crucial role in drug design .
Antithrombotic Agents
Compound 5, which contains the chlorothiophene moiety, has shown promise as an antithrombotic agent. Its interaction in the S1 subsite combines good oral bioavailability with high potency for nonbasic targets. Clinical development is underway for the prevention and treatment of thromboembolic diseases .
Antimicrobial Properties
Synthetic thiophene derivatives, including those related to our compound, exhibit inhibitory effects against various organisms. For instance, compound 12 demonstrated significant activity against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Synthetic Chemistry Strategies
Researchers have employed diverse synthetic strategies to construct and functionalize pyrrolidine rings. These include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .
Plant Hormone Analogues
Indole derivatives, which share structural similarities with our compound, have important pharmacological activities. For example, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, plays a crucial role in plant growth and development .
Future Directions
Pyrrolidine derivatives, including this compound, continue to be of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by target selectivity .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
properties
IUPAC Name |
5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-7-9-17(23-14)24(21,22)18-13-6-8-15(12(2)11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUGKIWJMEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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